amine](/img/structure/B13303181.png)
[1-(4-Fluorophenyl)ethyl](propyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)ethylamine: is an organic compound with the molecular formula C11H16FN It is a derivative of phenethylamine, where the phenyl ring is substituted with a fluorine atom at the para position and the ethylamine chain is extended with a propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)ethylamine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-fluorophenylacetonitrile.
Reduction: The nitrile group is reduced to the corresponding amine using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C).
Alkylation: The resulting amine is then alkylated with propyl bromide in the presence of a base such as potassium carbonate (K2CO3) to yield 1-(4-Fluorophenyl)ethylamine.
Industrial Production Methods: Industrial production methods for 1-(4-Fluorophenyl)ethylamine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 1-(4-Fluorophenyl)ethylamine can undergo oxidation reactions to form the corresponding imine or nitrile derivatives.
Reduction: The compound can be reduced to form the corresponding alkane derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Formation of imine or nitrile derivatives.
Reduction: Formation of alkane derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: 1-(4-Fluorophenyl)ethylamine is used as a building block in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the interactions of fluorinated amines with biological systems.
Medicine:
Pharmaceutical Research: It is investigated for its potential use in the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenyl)ethylamine involves its interaction with various molecular targets and pathways. The fluorine atom in the phenyl ring enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Phenethylamine: The parent compound without the fluorine and propyl substitutions.
4-Fluorophenethylamine: Similar structure but lacks the propyl group.
N-Propylphenethylamine: Similar structure but lacks the fluorine substitution.
Uniqueness:
Fluorine Substitution: The presence of the fluorine atom at the para position of the phenyl ring imparts unique electronic properties, enhancing the compound’s reactivity and stability.
Propyl Group: The addition of the propyl group increases the compound’s lipophilicity, improving its ability to interact with biological membranes and targets.
Propiedades
Fórmula molecular |
C11H16FN |
|---|---|
Peso molecular |
181.25 g/mol |
Nombre IUPAC |
N-[1-(4-fluorophenyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C11H16FN/c1-3-8-13-9(2)10-4-6-11(12)7-5-10/h4-7,9,13H,3,8H2,1-2H3 |
Clave InChI |
ARLKPYRUMJJANB-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(C)C1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Ethylamino)methyl]benzamide](/img/structure/B13303104.png)
![8-Phenyl-3-azabicyclo[4.2.0]octane](/img/structure/B13303117.png)
![Rac-(7R,7aR)-7-hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B13303124.png)

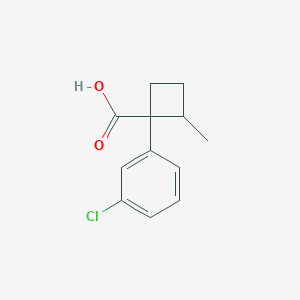
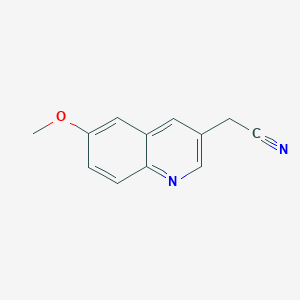
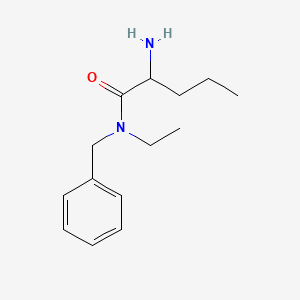

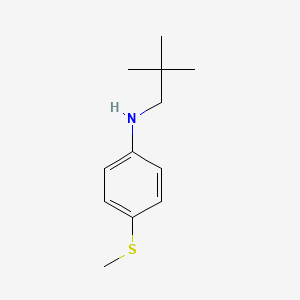
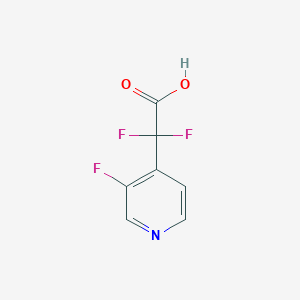

![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13303199.png)
amine](/img/structure/B13303201.png)
![1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine](/img/structure/B13303206.png)
